

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Nicotinic Acid Derivatives

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Compound of Interest

Compound Name: *pyridine-3-carboxylic acid*

Cat. No.: *B12954113*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of various nicotinic acid derivatives, detailing their therapeutic potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.

I. Antimicrobial Nicotinic Acid Derivatives: Acylhydrazones and 1,3,4-Oxadiazolines

Nicotinic acid derivatives, particularly acylhydrazones and their cyclized 1,3,4-oxadiazoline analogs, have demonstrated significant potential as antimicrobial agents. The SAR studies reveal that the nature and substitution pattern on the aromatic aldehyde moiety, as well as the core heterocyclic scaffold, play a crucial role in determining the antimicrobial potency and spectrum.

Structure-Activity Relationship Summary

Analysis of a series of nicotinic acid acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has elucidated key structural features for antimicrobial activity. Generally, the acylhydrazone scaffold appears to be more potent against Gram-positive bacteria compared to

the corresponding 1,3,4-oxadiazoline derivatives.^[1] Conversely, the 1,3,4-oxadiazoline scaffold can confer enhanced antifungal activity.^[1]

A critical determinant of activity is the substituent on the aromatic ring introduced via the aldehyde. The presence of a 5-nitrofuranyl substituent consistently leads to high activity against a range of bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for a selection of nicotinic acid acylhydrazones and 1,3,4-oxadiazoline derivatives are summarized below.

Compound ID	Scaffold	Substituent	Target Organism	MIC (µg/mL)
13	Acylhydrazone	5-nitrofuran	Staphylococcus epidermidis ATCC 12228	1.95[1]
Staphylococcus aureus ATCC 6538	3.91[1]			
Staphylococcus aureus (MRSA) ATCC 43300	7.81[1]			
5	Acylhydrazone	2-hydroxy-3,5-diiodophenyl	Gram-positive bacteria	7.81 - 15.62[1]
25	1,3,4-Oxadiazoline	5-nitrofuran	Bacillus subtilis ATCC 6633	7.81[1]
Staphylococcus aureus ATCC 6538	7.81[1]			
Staphylococcus aureus (MRSA) ATCC 43300	15.62[1]			
Candida albicans ATCC 10231	15.62[1]			

Experimental Protocols

A general procedure for the synthesis of nicotinic acid acylhydrazones involves the condensation of nicotinic acid hydrazide with a substituted aldehyde.

- Dissolution: Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol.
- Addition: Add the desired substituted aldehyde (1.1 equivalents) to the solution.

- Reaction: Reflux the mixture for 3-5 hours.
- Isolation: Cool the reaction mixture and collect the precipitated product by filtration.
- Purification: Recrystallize the crude product from ethanol to obtain the pure acylhydrazone.

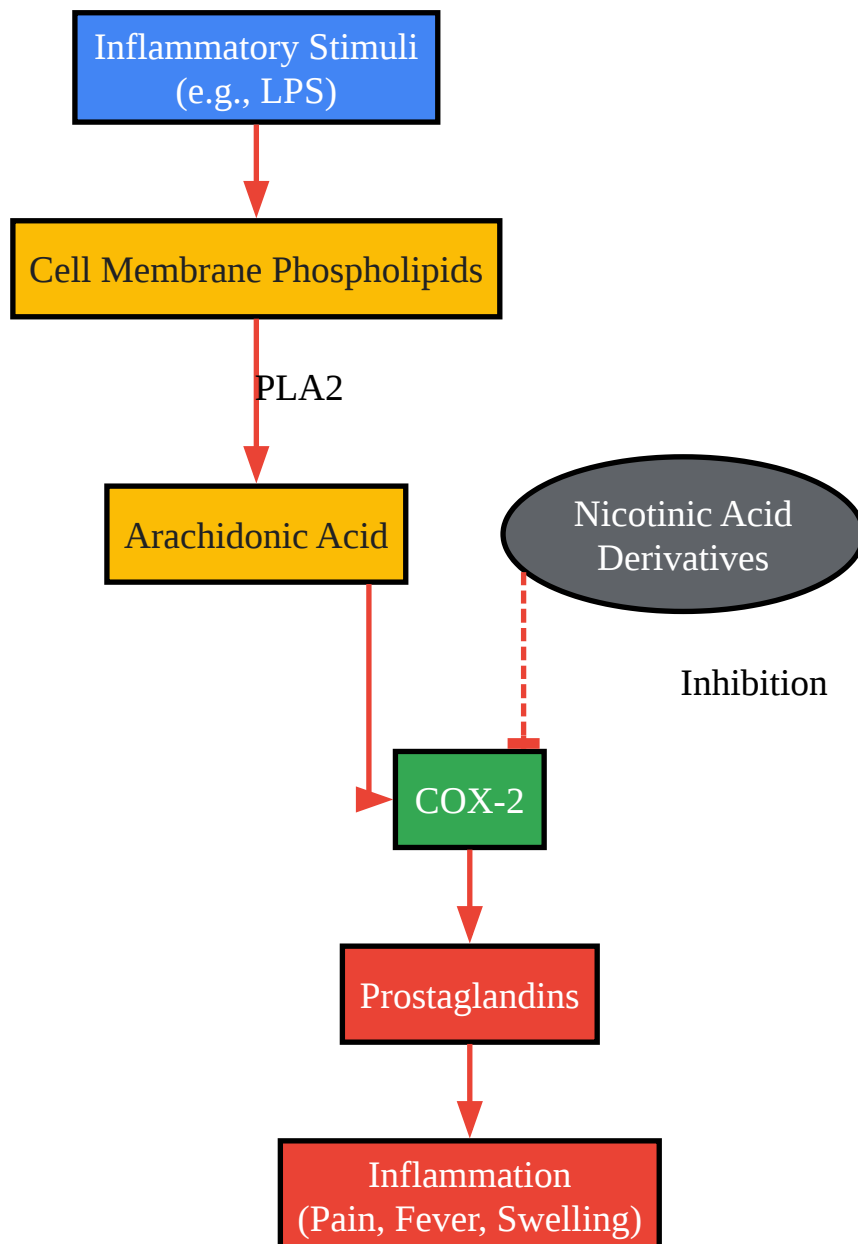
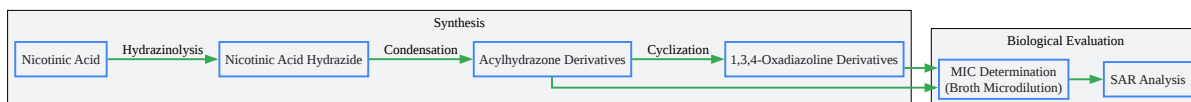
The corresponding 1,3,4-oxadiazoline derivatives can be synthesized from the acylhydrazones through a cyclization reaction.

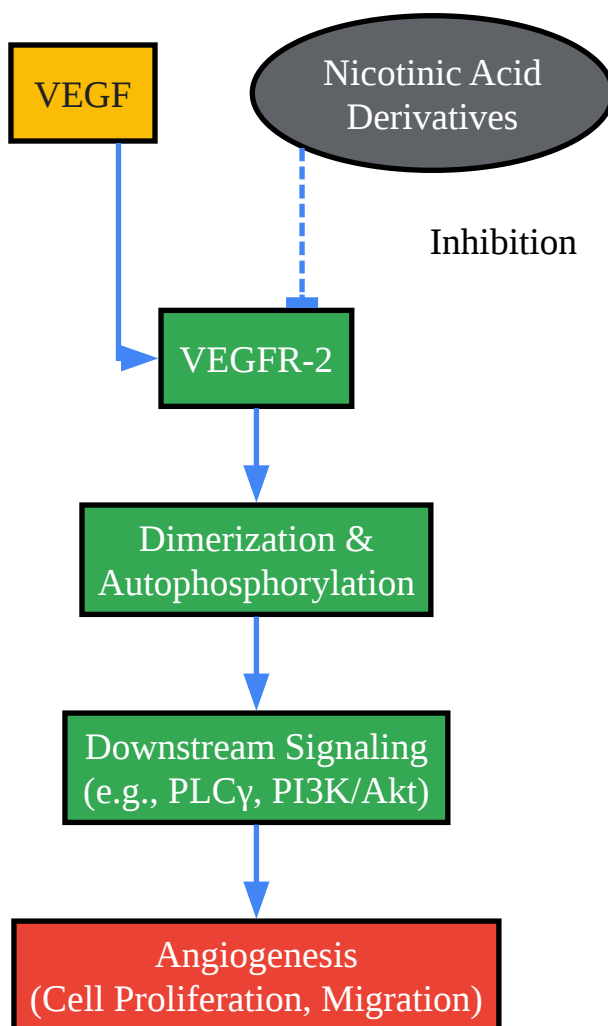
- Reaction Setup: Suspend the nicotinic acid acylhydrazone (1 equivalent) in acetic anhydride.
- Reaction: Reflux the mixture for 6-8 hours.
- Work-up: Pour the cooled reaction mixture into ice-water.
- Isolation: Collect the precipitated solid by filtration.
- Purification: Recrystallize the product from an appropriate solvent to yield the pure 1,3,4-oxadiazoline.

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.^{[2][3]}

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Drug Discovery





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